molecular formula C13H10BrNO B11845247 Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- CAS No. 71411-96-6

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-

Cat. No.: B11845247
CAS No.: 71411-96-6
M. Wt: 276.13 g/mol
InChI Key: KHABYXGVKDDLGT-UHFFFAOYSA-N
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Description

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- is a chemical compound belonging to the class of benzoindoles. This compound is known for its unique structure and potential applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom and an ethyl group in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- typically involves the cyclization of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes. This reaction is carried out under specific conditions, often involving the use of a catalyst and controlled temperature to ensure the desired product formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzoindoles.

Scientific Research Applications

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- involves its interaction with molecular targets such as BET proteins. By binding to these proteins, the compound can inhibit their activity, leading to changes in gene expression and cellular functions. This inhibition can affect various signaling pathways, including the NF-κB/NLRP3 signaling pathway, which is involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to selectively inhibit BET proteins with high potency makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

71411-96-6

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

6-bromo-1-ethylbenzo[cd]indol-2-one

InChI

InChI=1S/C13H10BrNO/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2H2,1H3

InChI Key

KHABYXGVKDDLGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)Br)C=CC=C3C1=O

Origin of Product

United States

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